molecular formula C7H13N3 B1399187 [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine CAS No. 1378239-50-9

[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine

Cat. No.: B1399187
CAS No.: 1378239-50-9
M. Wt: 139.2 g/mol
InChI Key: WSEPNFHKQUELMV-UHFFFAOYSA-N
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Description

[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine: is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group attached to the pyrazole ring and an ethylamine side chain. Pyrazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents.

    Alkylation: The next step involves the alkylation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring or the ethylamine side chain. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives have shown promise in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative without the ethylamine side chain.

    2-methyl-1H-pyrazole: Another pyrazole derivative with a methyl group at a different position.

    1-ethyl-1H-pyrazole: A pyrazole derivative with an ethyl group instead of a methyl group.

Uniqueness

What sets [1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine apart from similar compounds is its unique combination of a methyl group on the pyrazole ring and an ethylamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(8)5-7-3-4-9-10(7)2/h3-4,6H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEPNFHKQUELMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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